molecular formula C10H5F12P B14319003 Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane CAS No. 111784-55-5

Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane

Cat. No.: B14319003
CAS No.: 111784-55-5
M. Wt: 384.10 g/mol
InChI Key: RVVGOGDYPKJJOB-UHFFFAOYSA-N
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Description

Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane is a fluorinated organophosphorus compound It is characterized by the presence of two pentafluoroethyl groups and a phenyl group attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane typically involves the reaction of pentafluoroethyl halides with phenylphosphine under controlled conditions. One common method is the nucleophilic substitution reaction where pentafluoroethyl iodide reacts with phenylphosphine in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane exerts its effects is primarily through its role as a ligand in catalysis. The phosphorus atom coordinates with transition metals, facilitating various catalytic processes. The electron-withdrawing fluorine atoms enhance the stability and reactivity of the metal-ligand complex, making it effective in promoting reactions such as cross-coupling and polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane is unique due to the combination of its fluorinated groups and phenyl group, which provide a balance of steric hindrance and electronic effects. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .

Properties

CAS No.

111784-55-5

Molecular Formula

C10H5F12P

Molecular Weight

384.10 g/mol

IUPAC Name

difluoro-bis(1,1,2,2,2-pentafluoroethyl)-phenyl-λ5-phosphane

InChI

InChI=1S/C10H5F12P/c11-7(12,13)9(17,18)23(21,22,6-4-2-1-3-5-6)10(19,20)8(14,15)16/h1-5H

InChI Key

RVVGOGDYPKJJOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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